![molecular formula C12H15ClN2O3 B4558006 N-(3-chloro-4-methylphenyl)-N'-(2-methoxyethyl)ethanediamide](/img/structure/B4558006.png)
N-(3-chloro-4-methylphenyl)-N'-(2-methoxyethyl)ethanediamide
Overview
Description
N-(3-chloro-4-methylphenyl)-N'-(2-methoxyethyl)ethanediamide, commonly known as CMEP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CMEP belongs to the class of NMDA receptor antagonists and has been shown to have significant effects on the central nervous system.
Scientific Research Applications
Reductive Dechlorination and Environmental Breakdown
Compounds similar to N-(3-chloro-4-methylphenyl)-N'-(2-methoxyethyl)ethanediamide have been studied for their environmental breakdown processes. For example, the reductive dechlorination of methoxychlor and DDT by Eubacterium limosum highlights microbial pathways capable of transforming such compounds under anaerobic conditions, suggesting potential roles in bioremediation efforts (Yim et al., 2008).
Metabolism by Human Cytochromes
The metabolism of methoxychlor, a compound sharing structural motifs with N-(3-chloro-4-methylphenyl)-N'-(2-methoxyethyl)ethanediamide, into estrogenic metabolites by human cytochromes P450, illustrates the biotransformation potential of such chemicals in human bodies. This research can inform pharmacokinetic studies and toxicity assessments of related compounds (Hu & Kupfer, 2002).
Synthetic Applications and Chemical Transformations
The synthesis and structural elucidation of complex molecules derived from related chloro- and methoxy- substituted precursors have significant implications for developing novel pharmaceuticals and agrochemicals. Studies on the reactions of chloro-methoxy-substituted furanones with N,N-binucleophilic agents, for instance, demonstrate the synthetic versatility of these chemical frameworks in producing heterocyclic compounds with potential biological activities (Kosolapova et al., 2013).
Herbicide Efficacy and Soil Interaction
The interaction of chloroacetamide herbicides with soil properties offers insights into the environmental fate and agricultural applications of compounds like N-(3-chloro-4-methylphenyl)-N'-(2-methoxyethyl)ethanediamide. Understanding the adsorption, mobility, and efficacy of such herbicides can guide the design of more environmentally friendly and efficient agrochemicals (Peter & Weber, 1985).
properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-(2-methoxyethyl)oxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-8-3-4-9(7-10(8)13)15-12(17)11(16)14-5-6-18-2/h3-4,7H,5-6H2,1-2H3,(H,14,16)(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAWDJVUASEQNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCOC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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